![molecular formula C42H57BrN6O13 B232904 N-Bromoacetyl-phenylalanyl-leucyl-glutamyl-glutamyl-leucyl-tyrosine CAS No. 144304-34-7](/img/structure/B232904.png)
N-Bromoacetyl-phenylalanyl-leucyl-glutamyl-glutamyl-leucyl-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Bromoacetyl-phenylalanyl-leucyl-glutamyl-glutamyl-leucyl-tyrosine, also known as Boc-Leu-Glu(OBzl)-Leu-Tyr-BrCH2, is a chemical compound with potential applications in scientific research. It is a peptide derivative that has been synthesized for various purposes, including studying the mechanism of action of certain enzymes and proteins.
Mechanism of Action
The mechanism of action of N-Bromoacetyl-phenylalanyl-leucyl-glutamyl-glutamyl-leucyl-tyrosine(OBzl)-Leu-Tyr-BrCH2 involves the inhibition of protease activity. Specifically, the compound binds to the active site of the protease, preventing it from breaking down proteins. This allows researchers to study the protease's function and role in various biological processes.
Biochemical and Physiological Effects:
N-Bromoacetyl-phenylalanyl-leucyl-glutamyl-glutamyl-leucyl-tyrosine(OBzl)-Leu-Tyr-BrCH2 has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain proteases, which can have downstream effects on various biological processes. Additionally, the compound has been shown to have anti-inflammatory effects, which could have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One advantage of using N-Bromoacetyl-phenylalanyl-leucyl-glutamyl-glutamyl-leucyl-tyrosine(OBzl)-Leu-Tyr-BrCH2 in lab experiments is that it allows researchers to study the function and role of proteases in various biological processes. Additionally, the compound has been shown to have anti-inflammatory effects, which could have potential therapeutic applications. However, one limitation of using this compound is that it can be expensive and difficult to synthesize.
Future Directions
There are several future directions for research involving N-Bromoacetyl-phenylalanyl-leucyl-glutamyl-glutamyl-leucyl-tyrosine(OBzl)-Leu-Tyr-BrCH2. One potential direction is to study the compound's effects on various proteases and their downstream effects on biological processes. Additionally, researchers could explore the potential therapeutic applications of this compound, particularly in the context of inflammation and related conditions. Finally, further research could be done to optimize the synthesis process for N-Bromoacetyl-phenylalanyl-leucyl-glutamyl-glutamyl-leucyl-tyrosine(OBzl)-Leu-Tyr-BrCH2, making it more accessible and cost-effective for use in scientific research.
Synthesis Methods
The synthesis of N-Bromoacetyl-phenylalanyl-leucyl-glutamyl-glutamyl-leucyl-tyrosine(OBzl)-Leu-Tyr-BrCH2 involves several steps, including the protection of the amino and carboxyl groups, as well as the bromination of the tyrosine residue. The process is typically carried out using solid-phase peptide synthesis, which involves the use of a resin-bound peptide that is sequentially modified by various reagents.
Scientific Research Applications
N-Bromoacetyl-phenylalanyl-leucyl-glutamyl-glutamyl-leucyl-tyrosine(OBzl)-Leu-Tyr-BrCH2 has been used in scientific research for a variety of applications. One of the primary uses of this compound is in the study of proteases, which are enzymes that break down proteins. N-Bromoacetyl-phenylalanyl-leucyl-glutamyl-glutamyl-leucyl-tyrosine(OBzl)-Leu-Tyr-BrCH2 can be used to inhibit the activity of certain proteases, allowing researchers to study their function and role in various biological processes.
properties
CAS RN |
144304-34-7 |
---|---|
Product Name |
N-Bromoacetyl-phenylalanyl-leucyl-glutamyl-glutamyl-leucyl-tyrosine |
Molecular Formula |
C42H57BrN6O13 |
Molecular Weight |
933.8 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-bromoacetyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C42H57BrN6O13/c1-23(2)18-30(48-41(60)32(44-34(51)22-43)20-25-8-6-5-7-9-25)39(58)46-28(14-16-35(52)53)37(56)45-29(15-17-36(54)55)38(57)47-31(19-24(3)4)40(59)49-33(42(61)62)21-26-10-12-27(50)13-11-26/h5-13,23-24,28-33,50H,14-22H2,1-4H3,(H,44,51)(H,45,56)(H,46,58)(H,47,57)(H,48,60)(H,49,59)(H,52,53)(H,54,55)(H,61,62)/t28-,29-,30-,31-,32-,33-/m0/s1 |
InChI Key |
ZRRFJIDSOUPTOP-FSJACQRISA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CBr |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CBr |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CBr |
sequence |
FLEELY |
synonyms |
BA-FLEELY N-bromoacetyl-Phe-Leu-Glu-Glu-Leu-Tyr N-bromoacetyl-phenylalanyl-leucyl-glutamyl-glutamyl-leucyl-tyrosine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.